Tiger17 Exhibits a Unique Cyclic Structure with C-Terminal Amidation, Distinguishing It from Linear Tigerinin Precursors and Non-Amidated Amphibian Peptides
Tiger17 is an 11-amino acid cyclic peptide containing a single disulfide bond between Cys2 and Cys10 and a C-terminal amidation. In contrast, its precursor peptides tigerinin-RC1 and tigerinin-RC2 are 12-amino acid linear peptides without cyclization. Among a panel of amphibian-derived wound-healing peptides, only 9 out of 27 characterized peptides possess intramolecular disulfide bonds, and only 7 are C-terminally amidated [1]. This structural distinction is critical: the cyclic, amidated conformation of Tiger17 is essential for its enhanced stability and specific interaction with cellular targets involved in wound healing, as linear analogs typically exhibit reduced stability and altered bioactivity profiles [2].
| Evidence Dimension | Structural Features (Cyclization and C-Terminal Modification) |
|---|---|
| Target Compound Data | Cyclic peptide with Cys2-Cys10 disulfide bond and C-terminal amidation (11 residues) |
| Comparator Or Baseline | Tigerinin-RC1: Linear peptide, no disulfide bond (12 residues); Tigerinin-RC2: Linear peptide, no disulfide bond (12 residues); Other amphibian peptides: Majority are linear, non-amidated |
| Quantified Difference | Qualitative structural difference; only 9/27 peptides disulfide-bonded; 7/27 amidated |
| Conditions | Sequence and structural analysis from primary literature [1] |
Why This Matters
Procurement of Tiger17 ensures the use of a structurally defined, stable cyclic peptide that cannot be substituted by linear tigerinins or other non-cyclic peptides, thereby maintaining experimental reproducibility and mechanistic consistency in wound-healing studies.
- [1] Characterization and mechanism of action of amphibian-derived wound-healing-promoting peptides. Front Cell Dev Biol. 2023;11:1219427. View Source
- [2] Tang J, Liu H, Gao C, et al. A small peptide with potential ability to promote wound healing. PLoS One. 2014;9(3):e92082. View Source
